molecular formula C11H14F3N B13308692 Butyl[(3,4,5-trifluorophenyl)methyl]amine

Butyl[(3,4,5-trifluorophenyl)methyl]amine

Cat. No.: B13308692
M. Wt: 217.23 g/mol
InChI Key: LBWWUOAHIDMQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[(3,4,5-trifluorophenyl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₄F₃N and a molecular weight of 217.23 g/mol . This compound is characterized by the presence of a butyl group attached to a trifluorophenylmethylamine moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(3,4,5-trifluorophenyl)methyl]amine typically involves the reaction of butylamine with a trifluorophenylmethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Butyl[(3,4,5-trifluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The trifluorophenyl ring can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of partially or fully hydrogenated trifluorophenyl derivatives.

    Substitution: Formation of substituted trifluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl[(3,4,5-trifluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity to these targets, while the butylamine moiety can modulate its overall biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Butyl[(2,4,5-trifluorophenyl)methyl]amine
  • Butyl[(3,4-difluorophenyl)methyl]amine
  • Butyl[(3,5-difluorophenyl)methyl]amine

Uniqueness

Butyl[(3,4,5-trifluorophenyl)methyl]amine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group provides distinct electronic properties that can enhance the compound’s stability and interaction with molecular targets compared to its difluorinated or non-fluorinated analogs .

Biological Activity

Butyl[(3,4,5-trifluorophenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a butyl group attached to a nitrogen atom, which connects to a 3,4,5-trifluorophenylmethyl group. The molecular formula is C12H14F3NC_{12}H_{14}F_3N with a molecular weight of approximately 217.23 g/mol. The presence of three fluorine atoms on the phenyl ring enhances the compound's chemical properties, particularly its lipophilicity and metabolic stability, which are crucial for pharmacological applications.

Binding Affinity : The trifluorophenyl group significantly enhances the binding affinity of this compound to various biological targets such as enzymes and receptors. This interaction can modulate their activity, potentially leading to therapeutic effects across different biological systems.

Metabolic Stability : Compounds with trifluoromethyl groups often exhibit increased metabolic stability. This property allows for prolonged action within biological systems, making them suitable candidates for drug development.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest that compounds similar in structure may possess antitumor properties. For instance, related compounds have shown significant cytotoxic effects against cancer cell lines .
  • Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activities, indicating potential applications in treating infections .
  • Neuroprotective Properties : There is emerging evidence that certain structural analogs can influence neurogenesis and may offer protective effects against neurodegenerative diseases .

Antitumor Activity Evaluation

A study evaluated the antitumor activity of various benzyl-substituted compounds similar to this compound. The results indicated that certain analogs exhibited mean GI50 values ranging from 7.24 µM to 14.12 µM, demonstrating potent antitumor effects compared to the standard control (5-FU) which had a GI50 of 22.60 µM .

Interaction with Biological Targets

Research focusing on the interactions of this compound with specific enzymes has shown promising results:

  • Tyrosinase Inhibition : Studies on related compounds indicated their ability to inhibit tyrosinase activity in B16F10 cells significantly. This suggests potential applications in treating hyperpigmentation disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundButyl group + TrifluorophenylPotential antitumor and antimicrobial
Benzyl-substituted quinazolinonesBenzyl groupAntitumor activity (GI50 = 7.24 - 14.12 µM)
N-alkyl-carbazole derivativesCarbazole scaffoldNeuroprotective effects

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-[(3,4,5-trifluorophenyl)methyl]butan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-3-4-15-7-8-5-9(12)11(14)10(13)6-8/h5-6,15H,2-4,7H2,1H3

InChI Key

LBWWUOAHIDMQLM-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.